Aerothionin (CAS 28714-26-3) is a tetrabromo spirocyclohexadienylisoxazole alkaloid derived from marine sponges. In procurement and chemoinformatics, it serves as an analytical standard and a precursor for synthesizing spiroisoxazoline libraries. Characterized by its stable film or powder form and solubility in DMSO and ethanol, Aerothionin is utilized in drug discovery for its targeted antimycobacterial properties. Working aliquots of Aerothionin demonstrate shelf stability for up to 3 months at -20°C, making it a reliable baseline material for comparative in vitro assays .
Substituting Aerothionin with closely related marine bromotyrosines, such as Homoaerothionin or Aeroplysinin-1, compromises assay integrity and synthetic scalability. While these compounds share similar structural motifs, their biological and chemical behaviors diverge sharply. Aeroplysinin-1 exhibits broad-spectrum antibacterial activity and measurable baseline toxicity to normal endothelial cells, which confounds therapeutic index calculations in oncology or mycobacterial screening [1]. Furthermore, attempting to synthesize the pentane-linked Homoaerothionin homologue results in drastically lower yields compared to the butane-linked Aerothionin[2]. Consequently, substituting Aerothionin with in-class alternatives introduces unacceptable variables in both processability and target selectivity.
In comparative in vitro assays, Aerothionin demonstrates lower off-target toxicity against normal cell lines than the related bromotyrosine Aeroplysinin-1. Aeroplysinin-1 reduces the viability of MS1 endothelial cells with an EC50 of 18.1 µM and 3T3 fibroblasts with an EC50 of 40.1 µM. In contrast, Aerothionin exhibits no detectable EC50 against MS1 cells or fibroblasts at these concentrations, only showing effects on HUVECs at higher concentrations (EC50 = 43.8 µM) [1].
| Evidence Dimension | Normal cell cytotoxicity (EC50) |
| Target Compound Data | >43.8 µM (MS1); no toxicity to 3T3 fibroblasts |
| Comparator Or Baseline | Aeroplysinin-1 (EC50 = 18.1 µM for MS1; 40.1 µM for 3T3) |
| Quantified Difference | >2.4-fold higher tolerance in endothelial cells; complete lack of fibroblast toxicity |
| Conditions | In vitro viability assays using MS1, HUVEC, and 3T3 cell lines |
Aerothionin provides a cleaner, less toxic baseline for cellular assays, making it a more accurate reference compound when evaluating the therapeutic index of novel bromotyrosine derivatives.
When synthesizing bromotyrosine derivatives via the amidation of spiroisoxazoline ester precursors, the choice of diamine linker dictates processability. Coupling the precursor with 1,4-butanediamine yields Aerothionin at 18%, whereas coupling with 1,5-pentanediamine under identical conditions yields the homologue Homoaerothionin at only 4.4% [1].
| Evidence Dimension | Synthesis yield from spiroisoxazoline ester |
| Target Compound Data | 18% yield |
| Comparator Or Baseline | Homoaerothionin (4.4% yield) |
| Quantified Difference | 4-fold higher synthesis yield |
| Conditions | Amidation of spiroisoxazoline ester 14a with respective diamines at room temperature |
The higher synthetic accessibility of Aerothionin makes it a more cost-effective and scalable scaffold for developing spiroisoxazoline analog libraries compared to its pentane-linked homologue.
Aerothionin exhibits a highly selective antimicrobial profile compared to other marine bromotyrosines. While (+)-aeroplysinin-1 demonstrates broad-spectrum activity with an MIC of 32 µg/mL against MRSA and E. coli, Aerothionin is inactive against these common pathogens (MIC > 32 µg/mL) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA and E. coli |
| Target Compound Data | >32 µg/mL (inactive) |
| Comparator Or Baseline | (+)-Aeroplysinin-1 (32 µg/mL) |
| Quantified Difference | Lack of broad-spectrum activity in Aerothionin |
| Conditions | Standard MIC broth microdilution assays against MRSA and E. coli |
Buyers screening for targeted agents should select Aerothionin to avoid the confounding broad-spectrum antibacterial activity seen with Aeroplysinin-1.
Aerothionin is the right choice for screening libraries against mycobacteria due to its lack of confounding broad-spectrum activity against common pathogens like MRSA or E. coli [1].
Aerothionin's superior amidation yield from spiroisoxazoline ester precursors makes it a highly processable and scalable scaffold compared to its homologue Homoaerothionin [2].
Its low off-target toxicity to normal fibroblasts and endothelial cells provides a cleaner control for evaluating the specific anti-tumor efficacy of novel bromotyrosine derivatives [3].